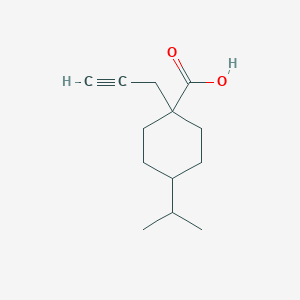
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids This compound features a cyclohexane ring substituted with a prop-2-yn-1-yl group and a propan-2-yl group, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives followed by functional group transformations. For example:
Step 1: Alkylation of cyclohexanone with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.
Step 2: Reduction of the resulting product to obtain the corresponding cyclohexanol derivative.
Step 3: Oxidation of the cyclohexanol to form the cyclohexanone derivative.
Step 4: Alkylation with propan-2-yl bromide to introduce the propan-2-yl group.
Step 5: Carboxylation of the resulting compound to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid would depend on its specific interactions with molecular targets. Generally, compounds of this nature may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane carboxylic acid: A simpler analog without the prop-2-yn-1-yl and propan-2-yl groups.
1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid: Lacks the propan-2-yl group.
4-(Propan-2-yl)cyclohexane-1-carboxylic acid: Lacks the prop-2-yn-1-yl group.
Uniqueness
1-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both the prop-2-yn-1-yl and propan-2-yl groups, which may confer distinct chemical and biological properties compared to its simpler analogs. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-propan-2-yl-1-prop-2-ynylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-4-7-13(12(14)15)8-5-11(6-9-13)10(2)3/h1,10-11H,5-9H2,2-3H3,(H,14,15) |
InChI Key |
XLJMPTRIKCQELA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(CC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
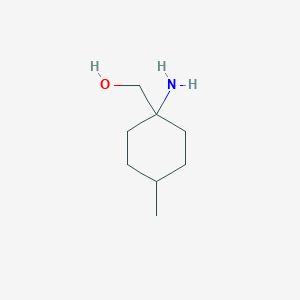
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
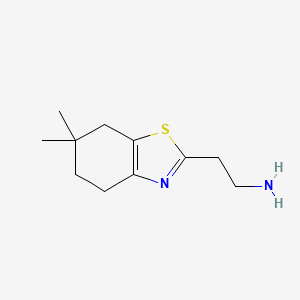
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
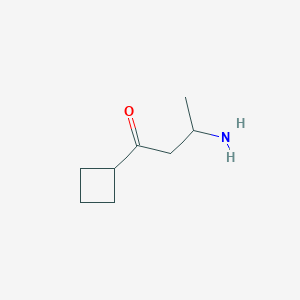

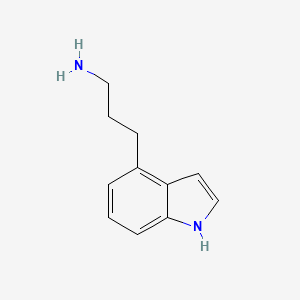
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)
![2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13178481.png)
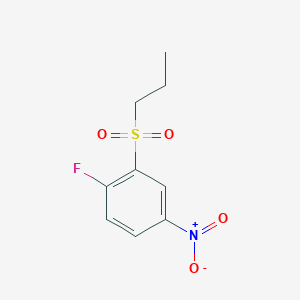

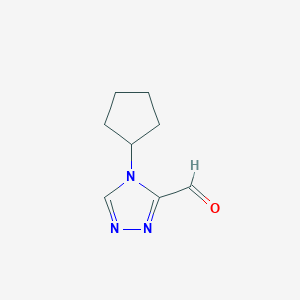
![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
